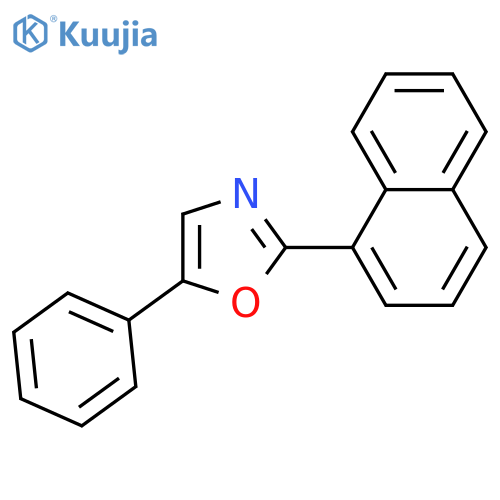

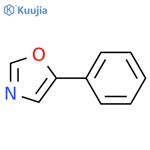

Convenient One-Pot Synthesis of 2,5-Disubstituted Oxazoles via a Catalytic Oxidative Dehydrogenation of F3CSO3H·SiO2-DDQ/CuCl2/LiCl

,

Journal of Heterocyclic Chemistry,

2013,

50(6),

1405-1409